molecular formula C17H14BrNO3S B228961 [(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine

[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine

Cat. No.: B228961
M. Wt: 392.3 g/mol
InChI Key: ZRDMKTBUUYEFDK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine is an organic compound that belongs to the class of sulfonamides It is characterized by the presence of a bromine atom at the 5th position, a methoxy group at the 2nd position, and a naphthyl group attached to the nitrogen atom of the sulfonamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine typically involves the following steps:

    Methoxylation: The methoxy group is introduced at the 2nd position through a nucleophilic substitution reaction using methanol and a suitable base.

    Naphthylation: The attachment of the naphthyl group to the nitrogen atom of the sulfonamide is achieved through a nucleophilic substitution reaction using 1-naphthylamine and a suitable coupling agent.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of corresponding aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the sulfonamide group, converting it to the corresponding amine.

    Substitution: The bromine atom at the 5th position can be substituted with various nucleophiles, such as amines or thiols, through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles such as amines or thiols, in the presence of a base like sodium hydroxide, are used for substitution reactions.

Major Products Formed

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted benzenesulfonamides with various functional groups.

Scientific Research Applications

[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to the active site of enzymes and inhibit their activity. The bromine and methoxy groups contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    5-bromo-2-methoxybenzenesulfonamide: Lacks the naphthyl group, resulting in different chemical and biological properties.

    2-methoxy-N-(1-naphthyl)benzenesulfonamide:

    5-bromo-N-(1-naphthyl)benzenesulfonamide: Lacks the methoxy group, leading to variations in its chemical behavior.

Uniqueness

[(5-Bromo-2-methoxyphenyl)sulfonyl]naphthylamine is unique due to the combination of the bromine, methoxy, and naphthyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various research applications.

Properties

Molecular Formula

C17H14BrNO3S

Molecular Weight

392.3 g/mol

IUPAC Name

5-bromo-2-methoxy-N-naphthalen-1-ylbenzenesulfonamide

InChI

InChI=1S/C17H14BrNO3S/c1-22-16-10-9-13(18)11-17(16)23(20,21)19-15-8-4-6-12-5-2-3-7-14(12)15/h2-11,19H,1H3

InChI Key

ZRDMKTBUUYEFDK-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Canonical SMILES

COC1=C(C=C(C=C1)Br)S(=O)(=O)NC2=CC=CC3=CC=CC=C32

Origin of Product

United States

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